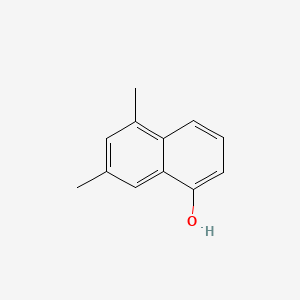
1-Heptadecanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptadecanesulfonic acid is an organic compound with the molecular formula C17H36O3S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group (RSO3H). This compound is known for its strong acidic properties and is used in various scientific and industrial applications .
Méthodes De Préparation
1-Heptadecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of heptadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-Heptadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Heptadecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the production of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-heptadecanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-Heptadecanesulfonic acid can be compared with other sulfonic acids such as:
1-Hexadecanesulfonic acid: Similar in structure but with one less carbon atom.
p-Toluenesulfonic acid: An aromatic sulfonic acid with different reactivity and applications.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct hydrophobic properties and influences its behavior in various applications .
Propriétés
Numéro CAS |
31233-80-4 |
|---|---|
Formule moléculaire |
C17H36O3S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
heptadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H,18,19,20) |
Clé InChI |
RBKVKJQKWUIINA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



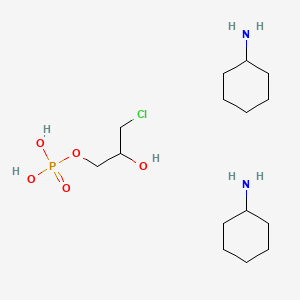
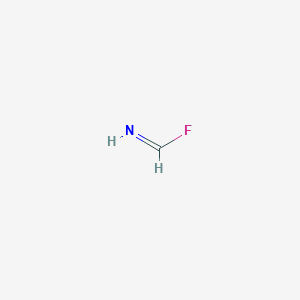

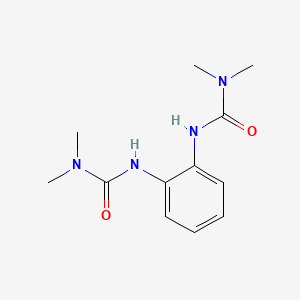
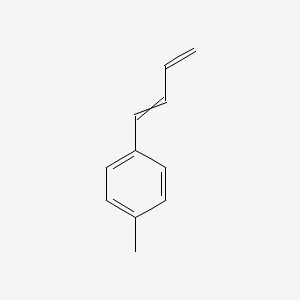
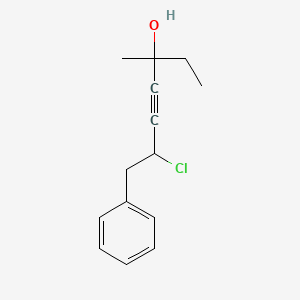
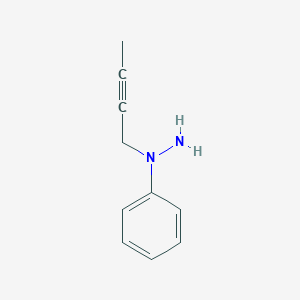

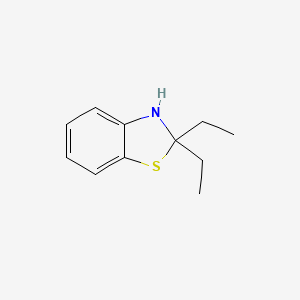
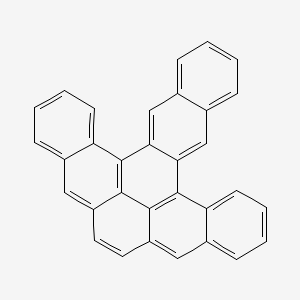
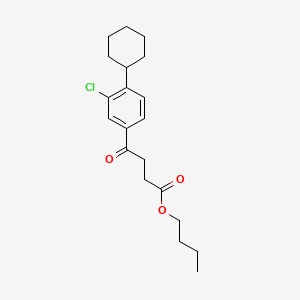
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
